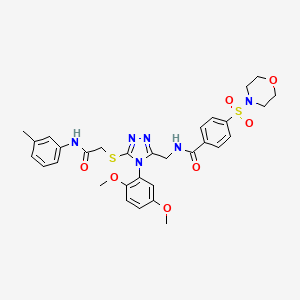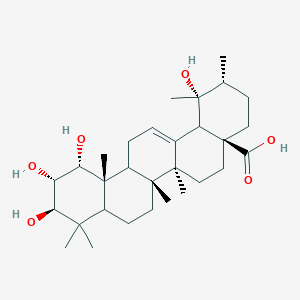
(Z)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide, also known as DMXB-A, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the family of tetrazole-based compounds, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.
Wirkmechanismus
(Z)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide acts as a partial agonist of the α7 nAChR, which means that it can activate the receptor to a certain extent but not fully. This results in the modulation of several downstream signaling pathways, including the release of neurotransmitters such as acetylcholine, glutamate, and dopamine. (Z)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide has also been shown to have anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines.
Biochemical and physiological effects:
(Z)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide has been found to have a range of biochemical and physiological effects, including improving cognitive function and memory, reducing inflammation, and promoting neuroprotection. It has also been shown to have potential therapeutic applications in the treatment of various neurological disorders, such as Alzheimer's disease, schizophrenia, and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (Z)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide is that it has a high affinity for the α7 nAChR, which makes it a useful tool for studying the role of this receptor in various biological processes. However, one limitation is that it has relatively low selectivity for the α7 nAChR compared to other nAChR subtypes, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several potential future directions for research on (Z)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide. One area of interest is the development of more selective α7 nAChR agonists that can be used to investigate the specific role of this receptor in different biological processes. Another area of interest is the potential therapeutic applications of (Z)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide in the treatment of neurological disorders, particularly those that are associated with inflammation and cognitive dysfunction. Finally, there is also interest in exploring the use of (Z)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide as a tool for studying the role of the α7 nAChR in other systems, such as the immune system and the cardiovascular system.
Synthesemethoden
The synthesis of (Z)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide involves a multi-step process that starts with the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate to form 1-(3,4-dimethylphenyl)-3-oxobutylhydrazine. This intermediate is then reacted with sodium azide and acetic anhydride to yield the tetrazole ring, which is subsequently attached to the but-2-enamide moiety using a palladium-catalyzed coupling reaction.
Wissenschaftliche Forschungsanwendungen
(Z)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide has been the subject of numerous scientific studies, particularly in the field of neuroscience. It has been found to have a high affinity for the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that plays a key role in cognitive function, memory, and synaptic plasticity.
Eigenschaften
IUPAC Name |
(Z)-N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-4-5-14(20)15-9-13-16-17-18-19(13)12-7-6-10(2)11(3)8-12/h4-8H,9H2,1-3H3,(H,15,20)/b5-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAARNNFWDIJIQW-PLNGDYQASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NCC1=NN=NN1C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C(=O)NCC1=NN=NN1C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-fluorobenzyl)-3-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2775935.png)
![5,6-Dimethyl-3-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2775938.png)

![5,8-Diphenyl-2-oxa-5,8-diazaspiro[3.4]octane](/img/structure/B2775941.png)
![tert-Butyl (8-oxa-1-azaspiro[4.5]decan-3-yl)carbamate hydrochloride](/img/structure/B2775943.png)
![4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2775946.png)
![2-(2,4-dimethylphenyl)chromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2775948.png)


![Ethyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2775951.png)

![(4-Chloro-2-{4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.0(2),]dodeca-2(6),7-dien-10-yl}pyridin-3-yl)methyl acetate](/img/structure/B2775954.png)

![1-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2775957.png)